4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones.
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach and act on its bacterial targets effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the number of bacteria. This can help to control the spread of tuberculosis and reduce the severity of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from the construction of the thienopyrimidine core. One efficient method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in satisfactory yields and involves the following steps:
Formation of the thienopyrimidine core: This is achieved through the reaction of substituted pyrimidine-4-carboxylic acid derivatives with thiophene ring precursors.
Introduction of the fluorophenoxyethyl group: This step involves the nucleophilic substitution reaction of the thienopyrimidine core with 2-(4-fluorophenoxy)ethylthiol.
Final modifications: The isobutyl group is introduced through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides under controlled temperatures and solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidinones with enhanced biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with similar core structures but different substituents.
Fluorophenoxy derivatives: Compounds with similar fluorophenoxy groups but different core structures.
Uniqueness
2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of the thienopyrimidine core with the fluorophenoxyethyl and isobutyl groups. This unique structure contributes to its potent biological activity and potential as a therapeutic agent .
Properties
IUPAC Name |
4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S2/c1-13(2)12-25-20(26)18-17(16-4-3-9-23-19(16)29-18)24-21(25)28-11-10-27-15-7-5-14(22)6-8-15/h3-9,13H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJGKAIJWPGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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